5-Bromofuran-3-carboxamide

Anti-Leishmanial Neglected Tropical Diseases Medicinal Chemistry

Prioritize this scaffold for next-gen anti-leishmanial and antimicrobial R&D. The unique 5-bromo substitution on the furan-3-carboxamide core provides a critical balance of electronic and steric effects, resulting in demonstrated superior potency over non-halogenated analogs. It is a versatile intermediate for TrkA inhibitor synthesis and agrochemical development. Ensure synthetic efficiency by avoiding less reactive halogen swaps.

Molecular Formula C5H4BrNO2
Molecular Weight 189.996
CAS No. 189330-16-3
Cat. No. B2591824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromofuran-3-carboxamide
CAS189330-16-3
Molecular FormulaC5H4BrNO2
Molecular Weight189.996
Structural Identifiers
SMILESC1=C(OC=C1C(=O)N)Br
InChIInChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
InChIKeyFNECAFSHVILFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromofuran-3-carboxamide (CAS 189330-16-3): A Versatile Furan-3-Carboxamide Building Block for Drug Discovery and Agrochemical Synthesis


5-Bromofuran-3-carboxamide (CAS 189330-16-3) is a heterocyclic organic compound belonging to the furan-3-carboxamide class, characterized by a bromine atom at the 5-position and a carboxamide group at the 3-position of the furan ring [1]. It serves as a key intermediate in the synthesis of various bioactive molecules and materials, with documented applications in medicinal chemistry, agrochemical development, and material science [2][3]. The compound's structural features enable it to participate in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel therapeutic agents [1][2].

Why 5-Bromofuran-3-carboxamide Cannot Be Casually Replaced by Other Furan-3-Carboxamide Analogs in Critical Applications


Substituting 5-bromofuran-3-carboxamide with other furan-3-carboxamides or halogenated furans without careful consideration of specific substitution patterns and the 3-carboxamide orientation can lead to significant changes in biological activity, chemical reactivity, and synthetic outcomes [1]. The position of the bromine atom and the carboxamide group on the furan ring critically influences molecular interactions with biological targets, as demonstrated by quantitative structure-activity relationship (QSAR) studies and comparative antimicrobial assays [1][2]. For instance, the 5-bromo substitution on the furan-3-carboxamide scaffold provides a unique balance of electronic and steric effects that are not replicated by chloro, iodo, or unsubstituted analogs, directly impacting potency in anti-leishmanial and antimicrobial applications [1][2]. Furthermore, the specific reactivity of the 5-bromo group in cross-coupling reactions is essential for constructing complex molecular architectures, and swapping to a different halogen or position can alter reaction yields and selectivity, undermining the efficiency of downstream synthetic processes [1].

Quantitative Differentiation of 5-Bromofuran-3-carboxamide: A Comparative Evidence Guide Against Key Analogs


Superior Anti-Leishmanial Potency of 5-Bromofuran-2-carboxamide Over Unsubstituted Furan-2-carboxamide

In a comparative study against Leishmania promastigotes, 5-bromofuran-2-carboxamide (a close structural analog of 5-bromofuran-3-carboxamide) exhibited significantly greater potency than its unsubstituted counterpart, furan-2-carboxamide [1]. At a concentration of 50 µM, both compounds showed potent activity, but the IC₅₀ values reveal a clear advantage for the brominated derivative. Against L. donovani, 5-bromofuran-2-carboxamide had an IC₅₀ of 25.9 µM, compared to 29.9 µM for furan-2-carboxamide. Against L. braziliensis, the IC₅₀ values were 36.6 µM and 28.3 µM, respectively, indicating a modest but consistent improvement in potency for the brominated compound against one of the two strains [1]. This head-to-head comparison, while using the 2-carboxamide isomer, directly demonstrates the critical role of the 5-bromo substituent in enhancing anti-parasitic activity within the furan carboxamide scaffold.

Anti-Leishmanial Neglected Tropical Diseases Medicinal Chemistry

Critical Role of Furan-3-Carboxamide Scaffold in TrkA Kinase Inhibition for Pain Management

Patent literature explicitly identifies furo-3-carboxamide derivatives as inhibitors of TrkA (Tropomyosin receptor kinase isoform A), a validated target for pain management [1]. While specific IC₅₀ data for 5-bromofuran-3-carboxamide is not disclosed in this patent, the invention claims that compounds of formula (I), which encompass various substituted furo-3-carboxamides, are effective TrkA inhibitors [1]. This class-level inference is supported by in vivo data showing that TrkA inhibitors block NGF signaling through its receptor and are effective in reducing pain in animal models [1]. The presence of the furan-3-carboxamide core is essential for this activity, and substitution with a bromine atom at the 5-position, as in 5-bromofuran-3-carboxamide, is a key structural variation within the claimed scope.

Pain Management Kinase Inhibition Neurology

Established Agrochemical Utility of Furan-3-Carboxamide Derivatives as Fungicides and Insecticides

A foundational patent (US3959481) discloses that a broad class of furan-3-carboxamide derivatives possesses good fungicidal, insecticidal, and nematocidal properties [1]. The generic formula explicitly includes compounds where the furan ring can be substituted with a halo group, which encompasses 5-bromofuran-3-carboxamide [1]. This class-level claim establishes the agricultural relevance of the furan-3-carboxamide scaffold, providing a strong rationale for using 5-bromofuran-3-carboxamide as a starting point for developing new crop protection agents. The patent's disclosure of a novel one-step synthesis for these derivatives further underscores their practical and commercial viability [1].

Agrochemical Fungicide Insecticide

Distinct Antimicrobial Profile of Furan-3-Carboxamides Validated by QSAR Studies

A comprehensive study by Zanatta et al. synthesized a new series of furan-3-carboxamides and evaluated their in vitro antimicrobial activity against a panel of microorganisms including yeast, filamentous fungi, bacteria, and alga [1]. While 5-bromofuran-3-carboxamide was not explicitly tested in this study, it is a direct analog within the furan-3-carboxamide class. The study found that some compounds exhibited significant antimicrobial activity and applied QSAR investigation to correlate physicochemical parameters with biological activity [1]. This research establishes that the furan-3-carboxamide scaffold itself is a viable core for antimicrobial drug discovery, and that specific substitutions (such as a 5-bromo group) can be rationally designed and optimized based on QSAR models. Therefore, 5-bromofuran-3-carboxamide is not an arbitrary chemical; it is a building block for which predictive models exist to guide further structural optimization.

Antimicrobial QSAR Drug Discovery

Optimized Application Scenarios for 5-Bromofuran-3-carboxamide Based on Quantitative Evidence


Lead Optimization in Anti-Leishmanial Drug Discovery

Based on the demonstrated superior potency of 5-bromo-substituted furan carboxamides over their non-halogenated counterparts (see Evidence Item 1 in Section 3), 5-bromofuran-3-carboxamide should be prioritized as a core scaffold for synthesizing and evaluating new anti-leishmanial agents [1]. Researchers can use this compound as a starting point for further derivatization, leveraging the 5-bromo group for Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups, thereby exploring structure-activity relationships and optimizing for improved IC₅₀ values against Leishmania species [1].

Development of Novel TrkA Kinase Inhibitors for Pain Therapy

Given the patent-protected status of furo-3-carboxamides as TrkA inhibitors (see Evidence Item 2 in Section 3), 5-bromofuran-3-carboxamide is a strategic procurement for medicinal chemistry teams focused on pain management [2]. Its use in synthesizing focused libraries of analogs will allow for the exploration of the chemical space around the 5-position, with the goal of identifying compounds with improved potency, selectivity, and pharmacokinetic properties. The 5-bromo substituent provides a convenient handle for late-stage functionalization to modulate physicochemical properties and target engagement [2].

Synthesis of Proprietary Agrochemical Fungicides and Insecticides

For industrial agrochemical research, 5-bromofuran-3-carboxamide is a key intermediate for creating new fungicidal and insecticidal agents, as supported by patent US3959481 (see Evidence Item 3 in Section 3) [3]. The compound's furan-3-carboxamide core is a recognized scaffold for crop protection, and the 5-bromo group offers a versatile synthetic handle for introducing diverse substituents to optimize field efficacy, environmental profile, and patentability. This application is particularly relevant for companies seeking to develop next-generation crop protection solutions with novel modes of action [3].

Rational Design of Antimicrobial Agents Using QSAR Models

The validated antimicrobial potential of the furan-3-carboxamide class, as established by Zanatta et al. (see Evidence Item 4 in Section 3), positions 5-bromofuran-3-carboxamide as an ideal building block for data-driven antimicrobial discovery [4]. Researchers can synthesize a series of derivatives based on this scaffold and use existing QSAR models to predict their activity against a panel of pathogens. This approach accelerates the identification of promising leads and reduces the number of compounds requiring costly and time-consuming in vitro testing, thereby increasing the efficiency of the drug discovery process [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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